![molecular formula C18H27ClF2N2O B10819009 N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride CAS No. 2743078-88-6](/img/structure/B10819009.png)
N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro U-49900 (hydrochloride): is a synthetic opioid belonging to the benzamide class. It is structurally related to other opioids such as U-47700 and U-50488. This compound is known for its potent analgesic properties and is primarily used in scientific research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro U-49900 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the preparation of 3,4-difluorobenzoyl chloride.
Amidation: The 3,4-difluorobenzoyl chloride is then reacted with N-methylcyclohexylamine to form the intermediate 3,4-difluoro-N-methylbenzamide.
Cyclization: The intermediate undergoes cyclization with diethylamine to form the final product, 3,4-difluoro U-49900.
Hydrochloride Formation: The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: While specific industrial production methods for 3,4-difluoro U-49900 (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-difluoro U-49900 (hydrochloride) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides
Applications De Recherche Scientifique
Chemistry: 3,4-difluoro U-49900 (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of novel opioids in forensic samples .
Biology: In biological research, this compound is used to study the effects of synthetic opioids on cellular and molecular pathways .
Medicine: While not approved for medical use, 3,4-difluoro U-49900 (hydrochloride) is studied for its potential analgesic properties and its interaction with opioid receptors .
Industry: The compound is used in the development of new analytical methods and in the quality control of pharmaceutical products .
Mécanisme D'action
3,4-difluoro U-49900 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The compound’s interaction with these receptors is similar to that of other opioids, such as morphine and fentanyl .
Comparaison Avec Des Composés Similaires
Similar Compounds:
U-47700: Another synthetic opioid with similar analgesic properties.
U-50488: A kappa-opioid receptor agonist with different pharmacological effects.
3,4-methylenedioxy U-47700: A structurally related compound with additional methylenedioxy group.
Uniqueness: 3,4-difluoro U-49900 (hydrochloride) is unique due to the presence of two fluorine atoms at the 3 and 4 positions of the benzamide ring. This structural modification enhances its binding affinity to the mu-opioid receptors, making it a potent analgesic .
Propriétés
Numéro CAS |
2743078-88-6 |
|---|---|
Formule moléculaire |
C18H27ClF2N2O |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C18H26F2N2O.ClH/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13;/h10-12,16-17H,4-9H2,1-3H3;1H/t16-,17-;/m1./s1 |
Clé InChI |
XFVNCUJJRSXGAS-GBNZRNLASA-N |
SMILES isomérique |
CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl |
SMILES canonique |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide](/img/structure/B10818934.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
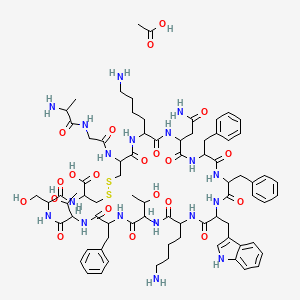
![[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate](/img/structure/B10818955.png)

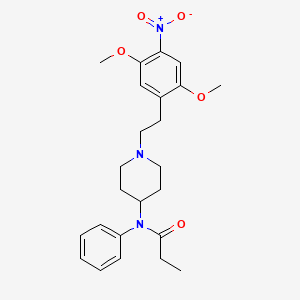
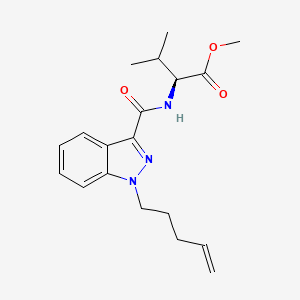
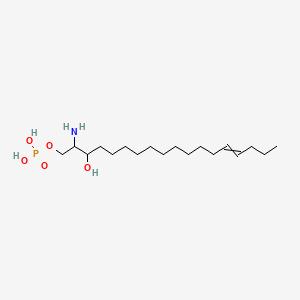
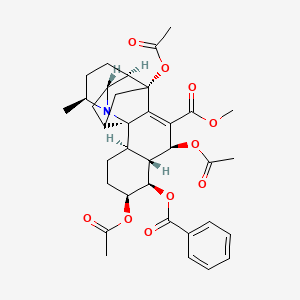
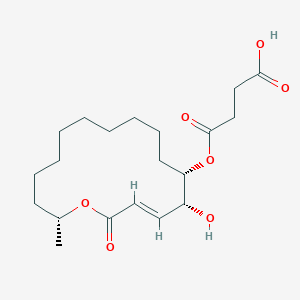
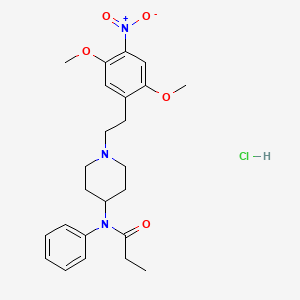
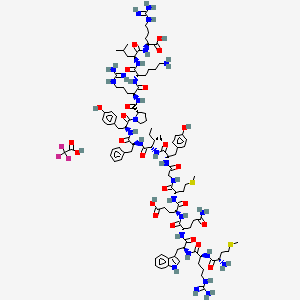
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)